10-(4-bromo-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound is a tricyclic heterocyclic molecule featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one core. Key structural attributes include:
- Substituents: A 4-bromo-3-methylphenyl group at position 10 and a methyl group at position 7.
- Functional Groups: A lactam (11-one) and an oxygen atom integrated into the bicyclic framework (8-oxa).
The bromine atom at the para position of the phenyl ring enhances lipophilicity, which may improve membrane permeability in biological systems. The methyl group at position 3 of the phenyl ring further modulates steric and electronic properties .
Properties
IUPAC Name |
10-(4-bromo-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-11-9-12(7-8-14(11)19)21-17(22)20-15-10-18(21,2)23-16-6-4-3-5-13(15)16/h3-9,15H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPMZWGONLUVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromo-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Subsequent steps may involve cyclization reactions to form the oxadiazocin ring, with specific conditions such as temperature control and the use of solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to reaction conditions to ensure safety and efficiency. This could include the use of continuous flow reactors and automated systems to handle the bromination and cyclization steps .
Chemical Reactions Analysis
Types of Reactions
10-(4-bromo-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
10-(4-bromo-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 10-(4-bromo-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The brominated phenyl group and the oxadiazocin ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromine and chlorine atoms enhance lipophilicity, while methoxy or fluorine groups improve polarity and solubility .
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 10-(4-bromo-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- Molecular Formula : C18H17BrN2O
- Molecular Weight : 363.24 g/mol
The presence of a bromine atom and a complex bicyclic framework suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of this class can inhibit the growth of various bacteria and fungi by disrupting cellular processes or inhibiting specific enzymes.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. In vitro assays demonstrated that it can induce apoptosis (programmed cell death) in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 18 | Activation of caspase pathways |
Neuroprotective Effects
Preliminary findings suggest that this compound may possess neuroprotective properties. Animal models exposed to neurotoxic agents showed reduced neuronal damage when treated with the compound. The proposed mechanism involves the modulation of oxidative stress and inflammation in neural tissues.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours.
- Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, confirming apoptosis induction.
-
Neuroprotection in Rodent Models :
- In a rodent model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups.
The biological activity of this compound appears to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell signaling pathways.
- Modulation of Gene Expression : It has been shown to affect the expression levels of genes associated with apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
